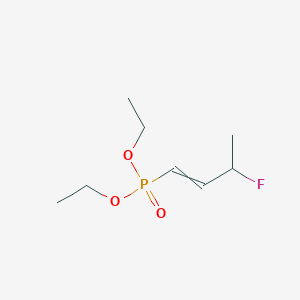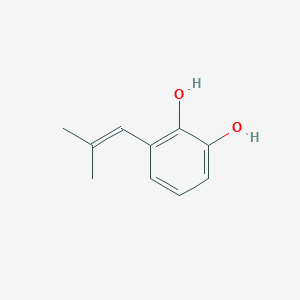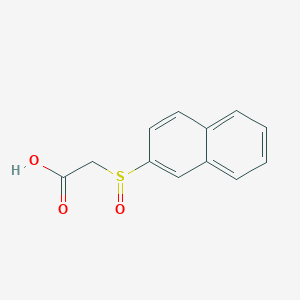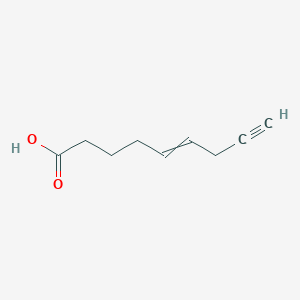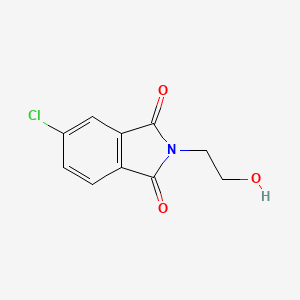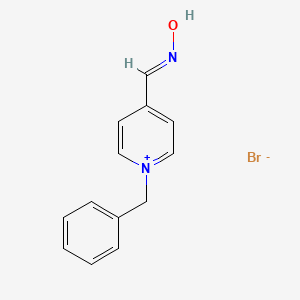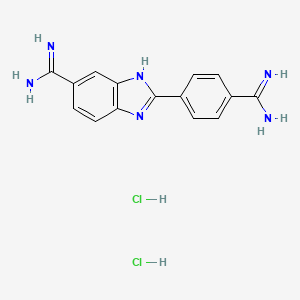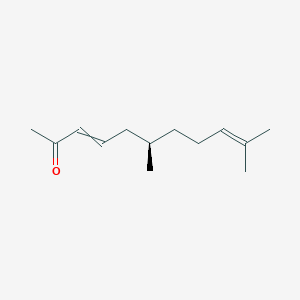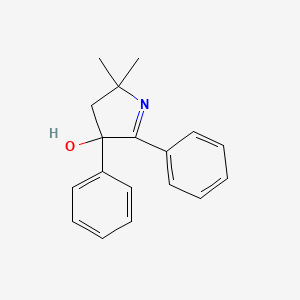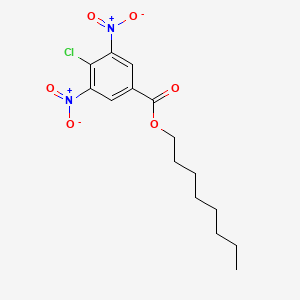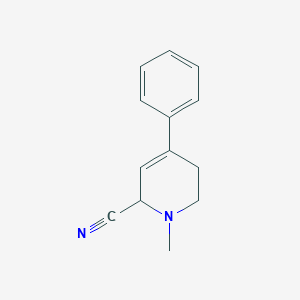
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine-2-carbonitrile is an organic compound of significant interest in the field of neurochemistry. It is structurally related to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a well-known neurotoxin that induces Parkinsonian symptoms by selectively destroying dopaminergic neurons in the brain .
Métodos De Preparación
The synthesis of 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Aplicaciones Científicas De Investigación
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine-2-carbonitrile is widely used in scientific research, particularly in the study of neurodegenerative diseases such as Parkinson’s disease. It serves as a model compound to induce Parkinsonian symptoms in animal models, allowing researchers to study the disease’s pathogenesis and potential treatments. Additionally, it is used in the development of neuroprotective agents and the study of dopaminergic neuron function .
Mecanismo De Acción
The compound exerts its effects by crossing the blood-brain barrier and being metabolized into toxic cations by the enzyme monoamine oxidase B (MAO-B) in glial cells. These toxic cations selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinsonian symptoms. The molecular targets involved include the dopamine transporter and mitochondrial complex I, which are crucial for neuronal survival and function .
Comparación Con Compuestos Similares
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine-2-carbonitrile is unique due to its specific neurotoxic effects on dopaminergic neurons. Similar compounds include:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its role in inducing Parkinsonian symptoms.
1-Methyl-4-phenylpyridinium: The active metabolite responsible for the neurotoxic effects.
6-Hydroxydopamine: Another neurotoxin used to study Parkinson’s disease, but with a different mechanism of action.
Propiedades
Número CAS |
76113-47-8 |
|---|---|
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridine-6-carbonitrile |
InChI |
InChI=1S/C13H14N2/c1-15-8-7-12(9-13(15)10-14)11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3 |
Clave InChI |
OHNDBSPYTFWNIQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=CC1C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


